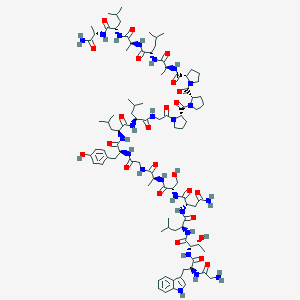
2,6-Dichloro-4-(trifluorométhyl)nicotinamide
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H3Cl2F3N2O . It has a molecular weight of 259.01 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is 1S/C7H3Cl2F3N2O/c8-3-1-2 (7 (10,11)12)4 (6 (13)15)5 (9)14-3/h1H, (H2,13,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Recherche pharmaceutique
2,6-Dichloro-4-(trifluorométhyl)nicotinamide: est un composé qui peut être utilisé dans le développement de nouveaux médicaments. Son groupe trifluorométhyle est une partie commune dans de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer la biodisponibilité et la stabilité . Ce composé pourrait être impliqué dans la synthèse de nouveaux produits pharmaceutiques ciblant une variété de maladies, améliorant potentiellement l'efficacité du traitement.
Synthèse agrochimique
Dans l'industrie agrochimique, ce composé peut servir de précurseur pour la synthèse de pesticides ou d'herbicides. La présence du groupe trifluorométhyle peut contribuer à la création de composés ayant une activité et une sélectivité améliorées, ce qui est crucial pour une lutte antiparasitaire efficace tout en minimisant l'impact environnemental .
Science des matériaux
This compound: pourrait être exploré pour ses applications potentielles en science des matériaux. Sa structure chimique robuste pourrait être bénéfique dans la synthèse de matériaux avancés, tels que les polymères ou les revêtements, qui nécessitent des propriétés spécifiques telles que la stabilité thermique ou la résistance chimique .
Synthèse chimique
Ce composé est précieux en synthèse chimique en tant que bloc de construction pour diverses réactions organiques. Il peut être utilisé pour créer des molécules complexes avec des fonctionnalités spécifiques, qui sont essentielles dans le développement de nouvelles entités chimiques pour la recherche et les applications industrielles .
Science de l'environnement
L'étude du This compound en science de l'environnement pourrait se concentrer sur la compréhension de sa dégradation et de son interaction avec les facteurs environnementaux. Ces connaissances sont essentielles pour évaluer l'impact écologique de ce composé lorsqu'il est utilisé dans diverses applications .
Biochimie
En biochimie, le rôle de ce composé pourrait être étudié dans le contexte de l'inhibition ou de l'activation enzymatique. Comprendre son interaction avec les molécules biologiques pourrait conduire à des informations sur les processus cellulaires et le développement d'outils biochimiques .
Safety and Hazards
The safety information for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It is known that this compound is a metabolite of flonicamid , a novel insecticide with a rapid inhibitory effect against aphid feeding .
Mode of Action
As a metabolite of Flonicamid, it may share similar modes of action, which involves inhibiting the feeding of aphids
Biochemical Pathways
Given its association with Flonicamid, it may affect pathways related to the feeding and metabolism of aphids . More research is needed to fully understand the biochemical pathways this compound affects.
Result of Action
As a metabolite of Flonicamid, it may contribute to the overall insecticidal activity of the parent compound
Propriétés
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYDDLYJBPUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371668 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158063-67-3 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)





![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
